N1-benzylcyclohexane-1,4-diamine dihydrochloride
Overview
Description
N1-benzylcyclohexane-1,4-diamine dihydrochloride, also known as benzylamine, is an organic compound with the chemical formula C13H20Cl2N2. It is a colorless, hygroscopic, and corrosive powder .
Molecular Structure Analysis
The molecular weight of this compound is 277.24 . The molecular formula is C13H22Cl2N2 .Physical and Chemical Properties Analysis
This compound is a powder . The storage temperature is room temperature .Scientific Research Applications
Catalysis in Organic Synthesis
N1-benzylcyclohexane-1,4-diamine dihydrochloride and its derivatives have been utilized as catalysts in various organic synthesis reactions. For example, a novel chiral 1,2-diaminocyclohexane derivative showed efficacy as a catalyst in aldol reactions between ketones and aryl aldehydes, yielding products with moderate to excellent enantioselectivity (Xu, Li, & Gou, 2013). Additionally, nickel(II)-diamine complexes catalyzed Michael additions of 1,3-dicarbonyl compounds to nitroalkenes with high enantioselectivities, demonstrating the role of diamine ligands in stereoinduction and enolization (Evans, Mito, & Seidel, 2007).
Synthesis and Resolution
The synthesis and chromatographic resolution of trans-1-benzylcyclohexan-1,2-diamine hydrochlorides have been detailed, highlighting the process for obtaining high enantiomeric excess (ee) values of the title compounds through diastereoselective alpha-iminoamine rearrangement (Bisel, Schlauch, Weckert, Sin, & Frahm, 2001).
Crystal Packing and Molecular Interactions
Research on the crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines provided insights into the importance of C–H⋯N, C–H⋯π, and π⋯π interactions, which are pivotal in determining the molecular structure and interaction capabilities of such compounds (Lai, Mohr, & Tiekink, 2006).
Antibacterial and Anticancer Studies
DFT calculations and in silico studies on Schiff base derivatives, including N1-benzylcyclohexane-1,4-diamine derivatives, have shown significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, indicating their potential in developing new antibacterial agents (A. P, 2019).
Safety and Hazards
N1-benzylcyclohexane-1,4-diamine dihydrochloride is classified under the GHS07 hazard class . The hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
4-N-benzylcyclohexane-1,4-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;;/h1-5,12-13,15H,6-10,14H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCOBEJAVHSGGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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